
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide, also known as DPMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPMA is a derivative of acetaminophen, a widely used over-the-counter pain reliever.
Mechanism of Action
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to modulate the immune system by regulating the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research related to N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study its potential therapeutic applications in other fields such as cardiology and gastroenterology. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable compound for therapeutic applications and further research is needed to fully understand its effects.
Synthesis Methods
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide can be synthesized by reacting 2-(2-methoxyphenoxy)acetic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anti-tumor effects and can potentially be used as a chemotherapy adjuvant. In immunology, this compound has been shown to have anti-inflammatory effects and can potentially be used to treat autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-12-10-16(11-13-17)7-6-14-21-20(23)15-25-19-9-5-4-8-18(19)24-3/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSUPIAWJGKLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B2947094.png)
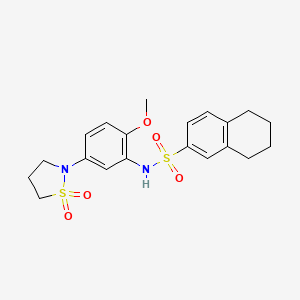
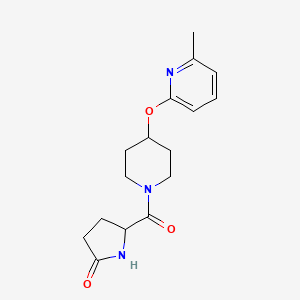
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
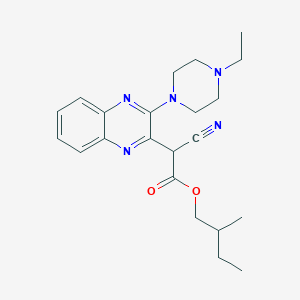
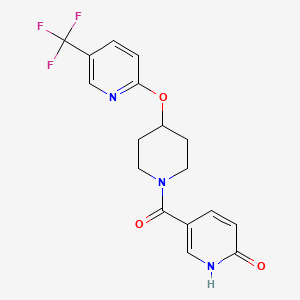
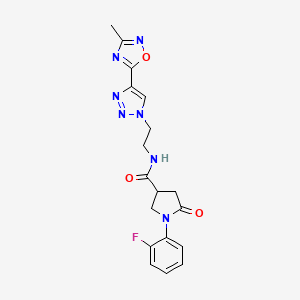
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
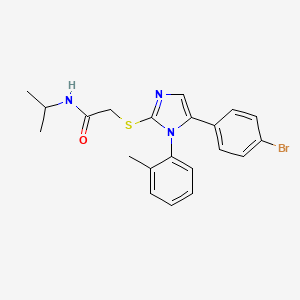

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)